Ergolide
Overview
Description
Synthesis Analysis The synthesis of ergolide and its analogues involves intricate steps, showcasing the complexity and creativity in organic synthesis. Notable methods include palladium (0) catalyzed reactions and intramolecular [3+2] cycloaddition techniques. These methods have enabled the efficient synthesis of the ergoline skeleton, a core structure in ergolide and related compounds, from basic starting materials such as indole 4-carboxaldehyde (Genêt & Grisoni, 1986); (Picard, Lecornué, & Bashiardes, 2014).
Chemical Reactions and Properties Ergolide participates in various chemical reactions, reflecting its active functional groups and its ability to undergo transformations. These reactions are crucial for its biological activity and for the synthesis of derivatives with enhanced or altered properties. The compound exhibits interesting chemical properties, including its interactions with inducible nitric oxide synthase (iNOS) and cyclo-oxygenase-2 (COX-2) in biological systems, mediated through the inhibition of NF-κB activation (Han et al., 2001).
Physical Properties Analysis The physical properties of ergolide, such as its melting point and optical rotation, have been characterized, providing insights into its purity and configuration. These physical parameters are essential for the identification and quality control of ergolide as a natural product (Ovezdurdyev et al., 1986).
Scientific Research Applications
Apoptotic Properties in Cancer Treatment : Ergolide has been shown to induce apoptosis in cancer cells. A study demonstrated that it causes apoptosis in Jurkat T cells through the inhibition of the NF‐κB signaling pathway. This process involves DNA fragmentation, caspase‐3 activation, and cleavage of poly(ADP‐ribose) polymerase (Song et al., 2005).
Suppression of NF‐κB Signalling Pathway : Ergolide suppresses the DNA binding activity of NF‐κB and its nuclear translocation, leading to the inhibition of NF‐κB‐dependent gene transcription. This was observed in HeLa cells, further indicating its potential in anti-inflammatory and anti-cancer applications (Chun et al., 2007).
Effects on Leukemic Cell Lines : Another study focused on ergolide's anti-cancer properties against leukemic cell lines, where it induced cell cycle arrest and apoptosis. It also enhanced the cytotoxicity of vincristine in acute lymphoblastic leukemia cell lines, suggesting a synergistic potential with other cancer treatments (Yami et al., 2020).
Cytotoxic Effects on MOLT-4 Cell Lines : Ergolide demonstrated cytotoxic effects on MOLT-4 acute lymphoblastic leukemia cells, inducing apoptosis and reducing cell proliferation. This suggests its potential as a complementary agent in leukemia treatment (Yami et al., 2020).
Inhibition of Inducible Nitric Oxide Synthase and Cyclo‐oxygenase‐2 : Ergolide from Inula britannica was found to inhibit inducible nitric oxide synthase and cyclo‐oxygenase‐2 in macrophages, thus playing a role in inflammatory signaling pathways. This further supports its potential in anti-inflammatory therapies (Han et al., 2001).
Cytotoxicity and NMR Spectral Assignments : A study on ergolide isolated from Inula hupehensis I. helianthus-aquatica demonstrated potent cytotoxic properties. The study provided detailed NMR spectral data, crucial for further research and pharmacological applications (Wang et al., 1996).
Safety And Hazards
Ergolide should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and chemical impermeable gloves when handling Ergolide . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
[(3aS,5R,5aS,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDZXDWMCKMXFF-MMLVVLEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970353 | |
Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ergolide | |
CAS RN |
54999-07-4 | |
Record name | Ergolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54999-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ergolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054999074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4a,8-Dimethyl-3-methylidene-2,5-dioxododecahydroazuleno[6,5-b]furan-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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